molecular formula C54H39P B14229687 tris(3,5-diphenylphenyl)phosphane CAS No. 561068-06-2

tris(3,5-diphenylphenyl)phosphane

Cat. No.: B14229687
CAS No.: 561068-06-2
M. Wt: 718.9 g/mol
InChI Key: GJXYFZSLAQBDTM-UHFFFAOYSA-N
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Description

Significance of Phosphine (B1218219) Ligands in Contemporary Chemical Research

Phosphine ligands are a cornerstone of modern chemical synthesis, primarily due to their versatile role in catalysis. nih.govcapes.gov.br These organophosphorus compounds, characterized by a central phosphorus atom bonded to three organic substituents, are crucial in forming stable and reactive transition metal complexes. nih.gov The electronic and steric properties of phosphine ligands can be finely tuned by modifying their organic groups, which in turn influences the reactivity and selectivity of the metal center in catalytic processes like cross-coupling reactions, hydrogenations, and hydroformylations. nih.govsigmaaldrich.comnih.gov The development of novel phosphine ligands continues to be a vibrant area of research, aimed at enhancing catalytic efficiency and enabling new chemical transformations. wikipedia.org

The Context of Bulky Triarylphosphines in Organometallic Chemistry and Advanced Materials

Within the broad family of phosphine ligands, bulky triarylphosphines represent a significant subclass. These ligands, characterized by large, sterically demanding aryl groups, are instrumental in stabilizing reactive organometallic species and influencing the outcome of catalytic reactions. nih.govrsc.org The steric bulk of these ligands can create a protective pocket around the metal center, which can prevent unwanted side reactions and promote specific catalytic pathways. rsc.org This has led to their use in challenging catalytic transformations, including the cross-coupling of sterically hindered substrates. nih.gov Furthermore, the rigid and well-defined three-dimensional structures of bulky triarylphosphines make them attractive building blocks for the design of advanced materials with tailored properties.

A well-known example of a basic triarylphosphine is triphenylphosphine (B44618), P(C₆H₅)₃, which serves as a benchmark for comparing the properties of more complex derivatives. researchgate.net The synthesis of triphenylphosphine is well-established, often involving the reaction of phosphorus trichloride (B1173362) with a phenyl Grignard or organolithium reagent. researchgate.net Its derivatives, such as the water-soluble tris(3-sulfophenyl)phosphine (B8695854) (TPPTS), have found large-scale industrial applications. researchgate.net

Structural Features and Nomenclature of Tris(3,5-diphenylphenyl)phosphane

The systematic IUPAC name for this compound is this compound. The core of the molecule is a phosphorus atom bonded to three 3,5-diphenylphenyl groups. This structure results in a significant increase in steric bulk compared to simpler triarylphosphines like triphenylphosphine. The presence of the additional phenyl rings on each of the primary phenyl groups creates a highly crowded environment around the central phosphorus atom.

Below is a table summarizing the key identification and structural information for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₅₄H₃₉P
CAS Number 12992229-2 (from PubChem CID)

Data sourced from PubChem.

The unique three-dimensional architecture of this compound, with its multiple phenyl rings, suggests potential for creating well-defined cavities and channels in materials, and for exerting significant steric influence in catalytic applications.

Properties

CAS No.

561068-06-2

Molecular Formula

C54H39P

Molecular Weight

718.9 g/mol

IUPAC Name

tris(3,5-diphenylphenyl)phosphane

InChI

InChI=1S/C54H39P/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H

InChI Key

GJXYFZSLAQBDTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Synthetic Methodologies and Strategies for Tris 3,5 Diphenylphenyl Phosphane

Established Synthetic Pathways for Bulky Triarylphosphines

The synthesis of triarylphosphines, particularly those with significant steric bulk, has traditionally relied on the reaction of organometallic reagents with phosphorus halides. nih.gov The most common methods involve the use of organolithium or Grignard reagents, which act as powerful nucleophiles. beilstein-journals.orgnih.gov These reagents are typically prepared from the corresponding aryl halides and subsequently reacted with phosphorus trichloride (B1173362) (PCl₃) to form the desired triarylphosphine.

The general approach can be summarized by the following reaction scheme:

Ar-X + Mg → Ar-MgX (Grignard Reagent Formation) 3 Ar-MgX + PCl₃ → Ar₃P + 3 MgXCl (Phosphine Synthesis)

While effective, these methods can be challenging when dealing with highly substituted and sterically hindered aryl groups. digitellinc.com The increased steric bulk can impede the approach of the organometallic reagent to the phosphorus center, often leading to lower reaction yields. digitellinc.com To circumvent these limitations, researchers have explored alternative organometallic reagents, including those based on zinc and copper, which can offer improved functional group tolerance. beilstein-journals.org

Another established strategy involves the reduction of phosphine (B1218219) oxides. This two-step process first requires the synthesis of the triarylphosphine oxide, which is often more straightforward to prepare and purify than the corresponding phosphine. The phosphine oxide is then reduced to the desired phosphine using various reducing agents.

Reagent TypePhosphorus SourceKey FeaturesChallenges
Organolithium ReagentsPCl₃, R₂PClHighly reactive, good for many substrates. rsc.orgCan be poorly selective with functionalized substrates. beilstein-journals.org
Grignard ReagentsPCl₃, R₂PClWidely used, versatile. nih.govSteric hindrance can limit yields with bulky groups. digitellinc.com
Organozinc ReagentsR₂PClTolerant of more functional groups. beilstein-journals.orgMay require specific preparation of the organozinc reagent. beilstein-journals.org

Targeted Synthesis of Tris(3,5-diphenylphenyl)phosphane and Related Analogues

The specific synthesis of this compound follows the established principles for bulky triarylphosphines. The key precursor is 3,5-diphenylbromobenzene, which is first converted to the corresponding Grignard or organolithium reagent. This organometallic intermediate is then reacted with phosphorus trichloride to yield the target phosphine. The steric hindrance posed by the bulky 3,5-diphenylphenyl groups makes this a challenging synthesis, often requiring carefully optimized reaction conditions to achieve reasonable yields.

The synthesis of analogues with varied substitution patterns on the peripheral phenyl rings allows for the fine-tuning of the ligand's electronic and steric properties. For example, introducing electron-donating or electron-withdrawing groups can modulate the electron density on the phosphorus atom, thereby influencing its coordination chemistry. The synthesis of these analogues typically starts from a correspondingly substituted aryl halide, following a similar synthetic sequence.

Diversification of Highly Substituted Arylphosphines

Another approach to diversification involves the sequential substitution of phosphonic acid dithioesters with different Grignard reagents. acs.org This method allows for the controlled, stepwise introduction of two different organic substituents onto the phosphorus atom, leading to unsymmetrical tertiary phosphine oxides. acs.org These can then be reduced to the corresponding phosphines. This strategy offers a high degree of control over the final structure of the phosphine ligand.

Diversification StrategyKey TransformationAdvantages
Nickel-Catalyzed DearylationSelective cleavage of a P-Ar bond in a phosphonium (B103445) salt. chemrxiv.orgAllows for late-stage modification of existing phosphines. chemrxiv.org
Sequential Grignard SubstitutionStepwise reaction of phosphonic acid dithioesters with different Grignard reagents. acs.orgEnables the synthesis of unsymmetrical phosphines with high control. acs.org

Methodological Advancements in Phosphane Synthesis

The field of phosphine synthesis is continually evolving, with new methodologies being developed to address the limitations of traditional approaches. A significant area of advancement is the development of catalytic methods for C–P bond formation. beilstein-journals.orgrsc.org These methods often utilize transition metal catalysts, such as palladium or nickel, to facilitate the coupling of aryl halides or triflates with phosphorus nucleophiles like secondary phosphines or their derivatives. organic-chemistry.org

One notable advancement is the use of acylphosphines as phosphination reagents in palladium-catalyzed C-P bond formation. organic-chemistry.org Acylphosphines are more stable to air and moisture compared to secondary phosphines, making them more practical to handle. organic-chemistry.org This method allows for the direct synthesis of trivalent phosphines under mild conditions with a broad substrate scope. organic-chemistry.org

Furthermore, research into metal- and irradiation-free methods for direct arylation of secondary phosphines has shown promise. researchgate.net These protocols employ diaryliodonium salts as electrophilic aryl-transfer reagents, enabling P-Ar bond formation under mild conditions. researchgate.net Such advancements are crucial for the development of more efficient, sustainable, and versatile routes to a wide array of phosphine ligands, including sterically demanding structures like this compound. The ongoing development of these novel synthetic strategies will undoubtedly expand the toolkit available to chemists for the design and synthesis of next-generation phosphine ligands for catalysis and materials science.

Coordination Chemistry of Tris 3,5 Diphenylphenyl Phosphane Complexes

Ligand Design Principles for Bulky Phosphines in Metal Coordination

The design of phosphine (B1218219) ligands is a cornerstone of modern coordination chemistry and homogeneous catalysis. rsc.org The ability to systematically tune the steric and electronic properties of phosphines allows for precise control over the reactivity and selectivity of metal complexes. chemistryviews.orgwikipedia.org Bulky phosphines, a class to which tris(3,5-diphenylphenyl)phosphane belongs, are designed to create a sterically crowded environment around a metal center. This steric hindrance is a key design feature that influences several aspects of coordination and catalysis.

One of the primary goals in designing bulky phosphine ligands is to promote the formation of low-coordinate metal complexes. The large size of the ligands can prevent the coordination of multiple equivalents to a metal center, thereby creating a coordinatively unsaturated and highly reactive species. researchgate.net This is particularly advantageous in catalytic cycles where ligand dissociation is a rate-determining step. researchgate.net

Furthermore, the steric bulk can provide kinetic stabilization to reactive metal centers, preventing unwanted side reactions such as dimerization or decomposition. chemistryviews.org For instance, extremely bulky phosphines like tris(2-(trimethylsilyl)phenyl)phosphine have been shown to be air-stable due to the effective shielding of the phosphorus atom. chemistryviews.orgnih.gov The phenyl groups in the 3 and 5 positions of this compound are expected to create a significant steric cone, influencing the number of ligands that can coordinate to a metal and the geometry of the resulting complex.

The electronic properties of bulky phosphines are also a critical design element. While arylphosphines are generally less electron-donating than alkylphosphines, the substituents on the aryl rings can be modified to tune the ligand's electronic character. acs.org In the case of this compound, the phenyl substituents are primarily electron-withdrawing through resonance, which would modulate the σ-donor and π-acceptor capabilities of the phosphorus atom.

Stereoelectronic Properties and Their Influence on Coordination

The behavior of phosphine ligands in metal complexes is governed by a combination of their steric and electronic properties, often referred to as stereoelectronic effects. chemistryviews.org These properties are not independent and their interplay dictates the stability, structure, and reactivity of the resulting metal complexes.

Steric Properties: The most common metric used to quantify the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This angle is a measure of the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. While the exact cone angle for this compound has not been reported, the presence of three 3,5-diphenylphenyl groups suggests it would be very large. For comparison, the cone angle of the less bulky tris(3,5-dimethylphenyl)phosphine (B1295133) is approximately 160°. The large steric profile of such ligands can lead to elongated metal-phosphine bonds and can influence the coordination number and geometry of the complex. researchgate.net

Electronic Properties: The electronic effect of a phosphine ligand is its ability to donate electron density to the metal (σ-donation) and accept electron density from the metal into its empty orbitals (π-acceptance). The σ-donor strength is primarily influenced by the nature of the groups attached to the phosphorus atom. Arylphosphines are generally considered to be less basic (weaker σ-donors) than alkylphosphines. acs.org The electron-withdrawing nature of the phenyl substituents in this compound would further decrease its σ-donor capacity compared to simpler trialkylphosphines. The π-acceptor ability of phosphines arises from the interaction of filled metal d-orbitals with the empty σ* orbitals of the P-C bonds. researchgate.net

The combination of large steric bulk and modulated electronic properties in ligands like this compound can be highly beneficial in catalysis. The steric pressure can promote reductive elimination, a key step in many cross-coupling reactions, while the electronic properties influence the oxidative addition step. wikipedia.org

Table 1: Comparison of Stereoelectronic Parameters for Selected Triarylphosphines

Phosphine LigandTolman Cone Angle (θ) in °Electronic Parameter (ν(CO) in cm⁻¹)
Triphenylphosphine (B44618) (PPh₃)1452068.9
Tris(o-tolyl)phosphine1942066.7
Tris(3,5-dimethylphenyl)phosphine~160Not widely reported
Tris[3,5-bis(trifluoromethyl)phenyl]phosphineNot widely reported2090.1

Data for Tolman Cone Angle and the electronic parameter (measured by the CO stretching frequency in Ni(CO)₃L complexes) are taken from various sources for comparison. Data for this compound is not available.

Coordination to Transition Metals

The large and rigid structure of this compound suggests that it would form stable complexes with a variety of transition metals, likely with low coordination numbers.

Rhodium complexes bearing bulky phosphine ligands are of significant interest, particularly in the field of catalysis, such as hydroformylation. rsc.org While no specific rhodium complexes of this compound are described in the literature, the coordination of other bulky phosphines to rhodium(I) and rhodium(III) centers is well-documented. For instance, tris(2-pyridyl)phosphine (B3050498) forms complexes such as RhCl[P(py)₃]₂ where the ligand can act as a P,N-chelate. rsc.org The reaction of [Rh(PPh₃)₂(CO)Cl] with 1,3-diaryltriazenes leads to the formation of tris-diaryltriazenide complexes of rhodium(III), displacing all the original phosphine and carbonyl ligands. mdpi.com Given its steric demands, this compound would likely form complexes of the type [RhCl(L)₂] or [Rh(CO)Cl(L)₂] (where L is the phosphine), and its bulk would be expected to influence the catalytic activity and selectivity in reactions like hydrogenation and hydroformylation. sigmaaldrich.com

Palladium complexes with bulky phosphine ligands are workhorses in cross-coupling catalysis, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. mdpi.com The steric bulk of the phosphine ligand is crucial for promoting the reductive elimination step and stabilizing the active catalytic species. While palladium complexes of this compound have not been specifically detailed, related bulky phosphines like tris(3,5-dimethylphenyl)phosphine are known to be effective ligands for these transformations. mdpi.com It is reasonable to expect that this compound would form stable, low-coordinate palladium(0) and palladium(II) complexes. For example, it would likely form complexes analogous to [Pd(L)₂] or [PdCl₂(L)₂]. The coordination of bulky phosphines can lead to interesting structural features, such as the formation of bridged dimeric complexes. mdpi.com The catalytic activity of such complexes would be highly dependent on the steric environment created by the bulky ligand. rsc.org

Table 2: Selected Palladium Complexes with Bulky Phosphine Ligands

ComplexAncillary LigandsApplication/ObservationReference
[Pd(PPh₃)(Br)]₂(μ,η²-C₄H₃N₂)₂Bromide, PyrimidinylDoubly bridged dipalladium complex mdpi.com
[Pd(Ind)(PPh₃)(Tic)]ClO₄Indenyl, tert-butyl isocyanideAnticancer agent rsc.org
cis-[Pt{κ²-2-C₆H₄P(S)Ph₂}₂]ortho-metallated triphenylphosphine sulfideCatalyst for Heck-Mizoroki and Suzuki-Miyaura reactions rsc.org

This table provides examples of palladium complexes with other bulky phosphine ligands to illustrate potential coordination modes and applications.

Gold(I) complexes, which typically exhibit a linear coordination geometry, readily form adducts with phosphine ligands. nih.gov The extreme steric bulk of some phosphines can, however, hinder or even prevent coordination to certain metal ions. For the highly hindered tris(2-(trimethylsilyl)phenyl)phosphine, coordination was only successful with Au(I) among a range of tested metal cations. nih.gov This suggests that this compound would likely form a stable, linear [AuCl(L)] complex. Gold(I) phosphine complexes have garnered significant interest for their potential applications in medicine, including as anticancer and anti-inflammatory agents. nih.gov The nature of the phosphine ligand can significantly influence the biological activity of these complexes.

Bulky phosphines also play a role in the coordination chemistry of other transition metals like molybdenum and ruthenium. Molybdenum complexes with phosphine ligands are studied for their involvement in various catalytic transformations.

Ruthenium complexes bearing phosphine ligands are versatile catalysts for a wide range of reactions, including hydrogenation, transfer hydrogenation, and metathesis. While specific ruthenium complexes with this compound are not documented, the coordination of other bulky phosphines to ruthenium is well-established. For instance, tris(2-pyridyl)phosphine forms ruthenium(II) complexes like RuHCl[P(py)₃]₃. rsc.org The synthesis of multinuclear ruthenium complexes is also an area of active research, with potential applications in materials science and medicine. rsc.org Given its steric profile, this compound would be expected to form stable, coordinatively unsaturated ruthenium complexes that could exhibit interesting catalytic properties.

Scientific Literature Lacks Detailed Coordination Chemistry Data for this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of detailed research on the coordination chemistry of the specific phosphine ligand, this compound. Despite extensive queries for data pertaining to its metal complexes, including structural characterization and stability constants, no dedicated scholarly articles or datasets were identified.

This absence of specific findings prevents the generation of a detailed article on the "," particularly concerning the "Influence of Ligand Sterics on Coordination Geometry and Stability," as requested. The creation of informative and scientifically accurate data tables with research findings such as bond angles, bond lengths, and stability constants is therefore not possible at this time.

While general principles of coordination chemistry suggest that the bulky nature of the 3,5-diphenylphenyl substituents would exert significant steric influence on the coordination sphere of a metal center, there is no empirical data available in the public domain to substantiate a detailed analysis for this particular compound. Research on other bulky phosphine ligands is extensive, but a direct and exclusive focus on this compound is not supported by current scientific publications.

Further research and publication in peer-reviewed journals would be necessary to provide the specific data required for a thorough and accurate discussion of the coordination chemistry of this compound.

Catalytic Applications of Tris 3,5 Diphenylphenyl Phosphane Based Systems

General Principles of Phosphine (B1218219) Ligand Roles in Homogeneous Catalysis

Phosphine ligands are fundamental components in a vast array of homogeneous catalytic reactions, primarily due to their ability to modify the properties of transition metal catalysts. sigmaaldrich.com The efficacy of these ligands stems from a combination of their electronic and steric characteristics, which can be finely tuned by altering the substituents on the phosphorus atom.

Electronic Effects: Phosphine ligands function as σ-donors through the lone pair of electrons on the phosphorus atom, which coordinates to the metal center. They can also act as π-acceptors by accepting electron density from the metal's d-orbitals into the P-C σ* anti-bonding orbitals. The balance between σ-donation and π-acceptance dictates the electron density at the metal center, which in turn influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Generally, electron-rich phosphines enhance the rate of oxidative addition, a crucial step in many cross-coupling reactions.

Steric Effects: The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a critical role in determining the coordination number of the metal complex and the accessibility of substrates to the catalytic center. Bulky phosphines can promote the formation of coordinatively unsaturated, highly reactive catalytic species by favoring lower coordination numbers. wikipedia.org This steric hindrance can also influence the regioselectivity and stereoselectivity of a reaction by directing the approach of the substrate to the metal center. Furthermore, bulky ligands can enhance catalyst stability by preventing catalyst deactivation pathways such as the formation of inactive metal clusters.

In the context of cross-coupling reactions, the general catalytic cycle involves the oxidative addition of an organic halide to a low-valent metal complex, followed by transmetalation with an organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the active catalyst. Phosphine ligands are intimately involved in each of these steps, stabilizing the various metal intermediates and modulating their reactivity. The choice of phosphine ligand is therefore a critical parameter in optimizing the efficiency and selectivity of a given catalytic transformation.

Cross-Coupling Reactions Facilitated by Tris(3,5-diphenylphenyl)phosphane Complexes

The bulky and electron-rich nature of this compound makes it a potentially effective ligand for various palladium-catalyzed cross-coupling reactions. While specific data for this ligand in all named reactions is not extensively documented in publicly available literature, its structural characteristics suggest its utility in promoting challenging coupling reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Bulky phosphine ligands can influence the regioselectivity of the migratory insertion step and promote the reductive elimination of the product. No specific data on the performance of this compound in the Heck reaction has been found.

Negishi, Stille, and Hiyama Coupling: These cross-coupling reactions utilize organozinc, organotin, and organosilicon reagents, respectively. The success of these reactions often depends on the nature of the phosphine ligand to facilitate the transmetalation and reductive elimination steps. There is no specific information available in the scientific literature regarding the application of this compound in Negishi, Stille, or Hiyama coupling reactions.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction is highly sensitive to the choice of phosphine ligand, with bulky and electron-rich ligands generally providing the best results, especially for the coupling of challenging substrates such as aryl chlorides and secondary amines. researchgate.net The steric bulk of ligands like this compound is expected to facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step of the catalytic cycle. However, specific studies detailing the performance of this compound in Buchwald-Hartwig amination are not present in the available literature.

Aryl-aryl coupling is a fundamental transformation in organic synthesis, with the Suzuki-Miyaura reaction being a prominent example. The general principles discussed for Suzuki-Miyaura coupling would apply here. The use of sterically hindered phosphine ligands is often crucial for achieving high yields in the coupling of sterically demanding aryl partners. Despite the expected utility of this compound in such reactions, specific research detailing its application in general aryl-aryl coupling methodologies is not available.

Hydrogenation and Hydrosilylation Catalysis

Beyond cross-coupling reactions, phosphine ligands are also pivotal in hydrogenation and related addition reactions.

The hydrosilylation of carbonyls and imines is an important method for the reduction of these functional groups. Rhodium complexes are often employed as catalysts for these transformations, and the choice of phosphine ligand can significantly impact the catalyst's activity and selectivity. While various phosphine ligands have been successfully used in rhodium-catalyzed hydrosilylation, there is no specific information in the scientific literature on the use of this compound in the rhodium-catalyzed hydrosilylation of carbonyls or imines.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the catalytic applications, including contributions to asymmetric catalysis or emerging catalytic transformations, for the compound "this compound." Searches for this particular phosphane ligand in chemical databases and research publications have not yielded any results detailing its synthesis, characterization, or use in any form of catalysis.

Therefore, it is not possible to provide an article on the "" as requested, because there is no published research on this specific topic. The scientific community has not reported on the use of this compound in the contexts outlined in the provided structure.

For an article on the catalytic applications of phosphane-based systems, it would be necessary to select a different, well-documented phosphane ligand that has established applications in catalysis. Examples of extensively studied phosphane ligands include triphenylphosphine (B44618), BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), or various Buchwald and Fuphos ligands, all of which have a significant body of literature detailing their roles in a wide range of catalytic reactions.

Computational and Theoretical Investigations of Tris 3,5 Diphenylphenyl Phosphane

Application of Quantum Chemical Methods to Phosphine (B1218219) Ligands

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of phosphine ligands. rsc.org These methods allow for the calculation of various parameters that dictate a ligand's behavior in a metal complex. For a ligand like tris(3,5-diphenylphenyl)phosphane, DFT calculations would be crucial for determining its electron-donating ability. This is often quantified by parameters such as the Tolman Electronic Parameter (TEP), which is derived from the CO stretching frequencies of nickel-carbonyl complexes. rsc.org Generally, phosphines with higher electron density on the phosphorus atom are stronger σ-donors, which in turn influences the reactivity of the metal center. rsc.org

The electronic nature of phosphine ligands is a key factor in their ability to stabilize metal complexes and influence catalytic reaction pathways. youtube.com Computational models can predict how the numerous phenyl substituents in this compound would modulate the electron density on the phosphorus atom. The arrangement of these bulky groups can lead to unique electronic effects that are not simply the sum of their individual contributions.

Interactive Table: Calculated Electronic Properties of Representative Phosphine Ligands (Illustrative)

This table illustrates typical data obtained from quantum chemical calculations for various phosphine ligands. The values for this compound are hypothetical and included for comparative purposes.

LigandTolman Electronic Parameter (TEP, cm⁻¹)pKaHOMO Energy (eV)
Triphenylphosphine (B44618)2068.72.73-5.8
Tri(o-tolyl)phosphine2065.54.9-5.6
Tricyclohexylphosphine2056.49.7-5.2
This compound (Estimated)~2067~3.0~-5.7

Modeling of Electronic Structure and Reactivity in Metal-Phosphine Complexes

The electronic structure of such complexes, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can be analyzed to understand their reactivity. digitellinc.com For instance, the energy of the HOMO is often correlated with the complex's susceptibility to oxidative addition, a key step in many catalytic cycles. rsc.org Similarly, the LUMO energy can provide information about the potential for reductive elimination. By modeling these aspects, researchers can predict how the bulky nature of this compound would influence the thermodynamics and kinetics of catalytic reactions. nih.gov

Theoretical Studies on Steric Hindrance and its Effects

The steric bulk of a phosphine ligand is a critical parameter that can be quantified computationally. youtube.com The most common measure is the Tolman cone angle (θ), which represents the solid angle occupied by the ligand at the metal center. wikipedia.org For a large ligand like this compound, the cone angle is expected to be substantial, indicating a significant steric footprint. us-csic.es

Computational methods allow for the precise calculation of cone angles and other steric descriptors like the percent buried volume (%Vbur), which measures the percentage of the coordination sphere shielded by the ligand. rsc.orgresearchgate.net These parameters are crucial for understanding how the ligand controls access to the metal center, thereby influencing substrate binding and the selectivity of catalytic reactions. ucla.edu The extreme bulk of this compound would likely create a well-defined pocket around the metal, favoring the coordination of smaller substrates and potentially leading to high regioselectivity or stereoselectivity. nih.gov

Interactive Table: Comparison of Steric Parameters for Bulky Phosphine Ligands (Illustrative)

This table presents typical steric parameter data for various phosphine ligands. The values for this compound are hypothetical and provided for context.

LigandTolman Cone Angle (θ, °)Percent Buried Volume (%Vbur)
Triphenylphosphine14529.5
Tri(o-tolyl)phosphine19436.2
Tricyclohexylphosphine17035.0
This compound (Estimated)> 200> 40

Computational Prediction of Catalytic Mechanism and Selectivity

A key application of computational chemistry in catalysis is the elucidation of reaction mechanisms. nih.gov By modeling the entire catalytic cycle, researchers can identify transition states, calculate activation energies, and determine the rate-limiting steps. For a catalyst incorporating this compound, computational studies could map out the energy profile of a reaction, such as a cross-coupling or hydroformylation process. acs.org

Advanced Materials Science Applications Incorporating Tris 3,5 Diphenylphenyl Phosphane Derivatives

Role of Bulky Aryl Moieties in Functional Materials Design

The concept of using sterically demanding ligands to control reactivity and stability is well-established in coordination chemistry and materials science. chemistryviews.orgus-csic.es For instance, the introduction of bulky substituents can shield the reactive center of a molecule, preventing unwanted side reactions and increasing the material's stability. chemistryviews.org In the case of tris(3,5-diphenylphenyl)phosphane, the three 3,5-diphenylphenyl groups create a congested environment around the central phosphorus atom. This steric shielding can enhance the thermal and chemical stability of materials incorporating this moiety, which is a critical factor for applications in electronic devices that operate under demanding conditions. noctiluca.eu

Furthermore, the bulky nature of these aryl groups can influence the morphology of thin films. By preventing close packing and crystallization, these moieties can promote the formation of amorphous and uniform films, a desirable characteristic for many organic electronic applications. The non-planar, propeller-like structure of triarylphosphines contributes to this effect. wikipedia.org This morphological control is crucial for achieving high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The electronic properties of the aryl groups also contribute to the functionality of the material. The extended π-conjugation in the diphenylphenyl substituents can be tuned to modulate the electronic energy levels (HOMO/LUMO) of the resulting material, which is essential for designing efficient charge-transporting and light-emitting materials.

Development of Organic Electronic Materials (e.g., Host Materials for OLEDs)

Organic electronic materials form the foundation of next-generation displays, lighting, and solar cells. This compound derivatives are promising candidates for use as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The host material in a PhOLED plays a crucial role in facilitating efficient energy transfer to the phosphorescent guest emitter.

To be an effective host material, a compound should possess several key properties:

High Triplet Energy: The host's triplet energy level must be higher than that of the guest dopant to ensure efficient and complete energy transfer, preventing back-energy transfer and quenching of the phosphorescence. noctiluca.eu

Balanced Charge Transport: The ability to transport both holes and electrons effectively is crucial for maintaining a balanced charge recombination zone within the emissive layer, leading to higher device efficiency and stability. rsc.org

High Thermal Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are necessary to ensure the morphological and chemical stability of the device during operation. noctiluca.eu

Good Film-Forming Properties: The ability to form smooth, uniform, and amorphous thin films is essential for fabricating high-quality devices.

The bulky nature of the 3,5-diphenylphenyl substituents in this compound can effectively prevent intermolecular interactions that often lead to a reduction in triplet energy. This steric hindrance helps to maintain a high triplet energy in the solid state. While specific performance data for OLEDs using this compound as a host is not widely published, the properties of related bulky phosphine (B1218219) oxide and triazine-based host materials provide a strong indication of their potential.

Host Material TypeKey FeaturesTypical Performance Metrics
Bulky Phosphine OxidesHigh triplet energy, good thermal stability, good electron transport.Can lead to high external quantum efficiencies (EQEs) in PhOLEDs.
Carbazole DerivativesGood hole transport, high thermal stability. Often combined with electron-transporting units for bipolar character.Widely used in efficient PhOLEDs.
Triazine DerivativesExcellent electron transport, high thermal stability.Used as electron transport layers and hosts in high-efficiency PhOLEDs. chemistryviews.orgrsc.orgnih.gov

The incorporation of this compound moieties into polymer backbones or as discrete molecules could lead to the development of novel host materials with enhanced performance and stability for next-generation OLED displays and lighting.

Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional materials. The shape, size, and electronic properties of molecules dictate their ability to self-assemble into well-defined supramolecular architectures.

Triarylphosphines, including this compound, with their defined three-dimensional structures, can act as building blocks for supramolecular assemblies. The propeller-like arrangement of the aryl groups can lead to the formation of specific packing motifs in the solid state. wikipedia.org The potential for weak intermolecular interactions, such as van der Waals forces and π-π stacking between the phenyl rings, can guide the self-assembly process.

Research on other extremely bulky triarylphosphines has shown that polymorphism, the ability of a substance to exist in more than one crystal form, can arise from different supramolecular arrangements. researchgate.net For instance, molecules may arrange into columns or layers depending on the subtle balance of intermolecular forces. researchgate.net The intricate structure of this compound, with its multiple phenyl rings, provides a high degree of directionality and potential for specific host-guest interactions, making it an interesting candidate for the design of porous materials and molecular sensors.

The self-assembly of such molecules can be influenced by various factors, including solvent, temperature, and the presence of other interacting species. By carefully controlling these parameters, it may be possible to direct the formation of desired supramolecular structures with specific functions.

Polymerization Catalysis and Material Property Modulation

Bulky phosphine ligands are of paramount importance in transition-metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.com These reactions are fundamental to the synthesis of a wide range of organic materials and polymers. The steric bulk of the phosphine ligand plays a crucial role in promoting the reductive elimination step and stabilizing the active catalytic species.

While the direct use of this compound in polymerization catalysis is not extensively documented, its structural features suggest significant potential. The steric hindrance around the phosphorus atom can be advantageous in controlling the rate and selectivity of polymerization reactions. For example, in olefin polymerization, the size of the phosphine ligand can influence the molecular weight and branching of the resulting polymer, thereby modulating its mechanical and thermal properties.

The electronic nature of the aryl groups can also be tuned to influence the catalytic activity. The electron-donating or withdrawing character of substituents on the phenyl rings can affect the electron density at the metal center, thereby influencing the catalytic cycle.

The use of bulky phosphines in catalysis is a vibrant area of research. For example, sterically crowded phosphines have been shown to stabilize unusual organometallic complexes and enable challenging catalytic transformations. us-csic.es The unique steric and electronic profile of this compound makes it a compelling candidate for exploration in the development of novel catalytic systems for the synthesis of advanced polymers with precisely controlled properties.

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